1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with hydrazine to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(3-methoxybenzyl)urea: Shares similar methoxybenzyl groups but differs in the core structure.
3-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the pyrazole ring.
Uniqueness
1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to its combination of methoxybenzyl and methoxyphenyl groups attached to a pyrazole ring
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C26H26N2O3/c1-18-25(20-9-6-12-23(15-20)30-3)27-28(17-19-8-5-11-22(14-19)29-2)26(18)21-10-7-13-24(16-21)31-4/h5-16H,17H2,1-4H3 |
InChI Key |
LFFDOZVABINRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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